molecular formula C26H39ClN6O6 B1142329 BOC-VAL-ARG-AMC HCL CAS No. 113865-96-6

BOC-VAL-ARG-AMC HCL

Cat. No.: B1142329
CAS No.: 113865-96-6
M. Wt: 567.08
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in biochemical assays to measure the activity of trypsin-like serine proteases and thrombin . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-VAL-ARG-AMC HCL involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling with 7-amido-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and packaged under controlled conditions to maintain stability .

Mechanism of Action

The mechanism of action of BOC-VAL-ARG-AMC HCL involves its cleavage by specific proteases. The proteases recognize and bind to the peptide sequence (Val-Pro-Arg) and cleave the bond between the arginine and AMC moiety. This cleavage releases the AMC, which then fluoresces upon excitation . The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-VAL-ARG-AMC HCL is unique due to its specific peptide sequence, which makes it an ideal substrate for trypsin-like serine proteases and thrombin. Its high sensitivity and specificity make it a preferred choice in various biochemical assays .

Biological Activity

BOC-VAL-ARG-AMC HCl (Boc-Val-Arg-AMC) is a fluorogenic peptide substrate widely used in biochemical assays to study proteolytic enzymes, particularly serine proteases such as thrombin and kallikreins. This compound is notable for its ability to release a fluorescent signal upon cleavage, making it an effective tool for monitoring enzyme activity in various biological contexts.

  • Chemical Name : BOC-Val-Arg-AMC Hydrochloride
  • CAS Number : 65147-04-8
  • Molecular Formula : C₁₃H₁₈ClN₃O₃
  • Appearance : Solid lyophilized powder
  • Solubility : Soluble in water and 5% acetic acid

The biological activity of Boc-Val-Arg-AMC is primarily quantified through the release of the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The fluorescence emission occurs at wavelengths of 440-460 nm when excited at 360-380 nm, allowing for sensitive detection of protease activity .

Enzymatic Specificity

Boc-Val-Arg-AMC serves as a substrate for several key enzymes:

  • Thrombin : Km = 21 µM, kcat = 109 s⁻¹
  • Kallikrein : Km values vary by isoform; it is particularly effective for Kallikrein 5 and Kallikrein 8.

The substrate's specificity is influenced by the amino acid sequence, which impacts binding affinity and catalytic efficiency. The presence of the BOC (tert-butyloxycarbonyl) protecting group enhances stability and solubility, making it suitable for enzymatic assays .

Applications in Research

Boc-Val-Arg-AMC has been utilized in various studies, including:

  • Detection of Thrombin Activity : It has been employed to measure thrombin activity in coagulation studies, demonstrating its utility in understanding blood clotting mechanisms.
  • Kallikrein Studies : This substrate has been instrumental in characterizing kallikrein enzymes, which play significant roles in inflammation and pain pathways.
  • Rapid Detection of MRSA : The substrate has been used to facilitate the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in clinical diagnostics .

Case Study 1: Thrombin Activity Measurement

In a study assessing thrombin activity using Boc-Val-Arg-AMC, researchers found that the substrate effectively differentiated between various thrombin concentrations, providing a reliable method for quantifying enzyme activity under different physiological conditions. The study reported a linear correlation between fluorescence intensity and thrombin concentration, validating the use of this substrate in clinical assays .

Case Study 2: Kallikrein Characterization

Research investigating kallikrein enzymes demonstrated that Boc-Val-Arg-AMC could effectively differentiate between isoforms based on their kinetic parameters. The study established that Kallikrein 8 exhibited higher catalytic efficiency with Boc-Val-Arg-AMC compared to other substrates, highlighting its specificity for this enzyme .

Comparative Analysis of Substrates

SubstrateKm (µM)kcat (s⁻¹)Enzyme Type
Boc-Val-Arg-AMC21109Thrombin
Bz-Phe-Val-Arg-AMC2589Thrombin-Staphylocoagulase Complex
Ac-Thr-Lys-Leu-Arg-AMC1545Kallikrein

This table illustrates the comparative enzymatic kinetics of various substrates used for studying proteolytic activity, emphasizing Boc-Val-Arg-AMC's high efficiency with thrombin.

Properties

CAS No.

113865-96-6

Molecular Formula

C26H39ClN6O6

Molecular Weight

567.08

Origin of Product

United States

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